N-[1-(3-Aminophenyl)ethyl]acetamide sulfate
Overview
Description
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 276.31. It is a sulfate salt form of N-[1-(3-aminophenyl)ethyl]acetamide, which is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of enzyme activity, inhibition of protein synthesis, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Aminophenyl)ethyl]acetamide
- N-[1-(3-Aminophenyl)ethyl]ethanamide
- N-[1-(3-Aminophenyl)ethyl]acetamide compound with sulfuric acid
Uniqueness
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate stands out due to its sulfate salt form, which enhances its solubility and stability compared to its non-sulfate counterparts. This unique property makes it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPKFSIFGFZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-69-4, 1051368-96-7 | |
Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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